molecular formula C11H13NO4 B3021146 3-[(4-Ethoxyphenyl)amino]-3-oxopropanoic acid CAS No. 4270-38-6

3-[(4-Ethoxyphenyl)amino]-3-oxopropanoic acid

Cat. No.: B3021146
CAS No.: 4270-38-6
M. Wt: 223.22 g/mol
InChI Key: CLYZAEDHBXTZBW-UHFFFAOYSA-N
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Description

3-[(4-Ethoxyphenyl)amino]-3-oxopropanoic acid is a malonamide derivative characterized by a central propanoic acid backbone substituted with a 4-ethoxyphenylamino group. This compound has garnered attention in medicinal chemistry due to its structural versatility, which allows for modifications that enhance its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

3-(4-ethoxyanilino)-3-oxopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-16-9-5-3-8(4-6-9)12-10(13)7-11(14)15/h3-6H,2,7H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYZAEDHBXTZBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586148
Record name 3-(4-Ethoxyanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4270-38-6
Record name 3-[(4-Ethoxyphenyl)amino]-3-oxopropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4270-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Ethoxyanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Ethoxyphenyl)amino]-3-oxopropanoic acid typically involves the reaction of 4-ethoxyaniline with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and solvent choice. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Ethoxyphenyl)amino]-3-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[(4-Ethoxyphenyl)amino]-3-oxopropanoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-[(4-Ethoxyphenyl)amino]-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Selected Malonamide Derivatives
Compound Name Substituent(s) on Phenyl Ring Biological Activity/Application Key Findings/Data
3-[(4-Ethoxyphenyl)amino]-3-oxopropanoic acid 4-Ethoxy (–OCH2CH3) Research compound (potential thyromimetic) Supplier data indicates availability for pharmacological studies .
3-[(3-Cyanophenyl)amino]-3-oxopropanoic acid 3-Cyano (–CN) Factor Xa/IIa dual inhibitor Synthesized via Meldrum’s acid route; IR peaks at 2228 cm⁻¹ (C≡N stretch) .
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives 4-Hydroxy (–OH) Antimicrobial, anticancer IC50 values <10 µM against MDR pathogens; structure-dependent antioxidant activity .
KB2115 (Eprotirome) 3,5-Dibromo, 4-(4-hydroxy-3-isopropylphenoxy) Thyroid receptor β-selective agonist Clinical trials for dyslipidemia; crystalline forms enhance solubility .
3-(Benzylcarbamoylamino)-3-oxopropanoic acid Benzylcarbamoyl Trypanosoma cruzi inhibitor LD50 = 800 mg/kg (low toxicity); potential mucomembranous protector .
3-[(2,3-Dichlorophenyl)amino]-3-oxopropanoic acid 2,3-Dichloro (–Cl) Not specified High purity (95%); molecular weight = 248.07 .

Impact of Substituents on Physicochemical Properties

  • Electron-Withdrawing Groups (e.g., –CN, –Cl): The cyano group in 3-[(3-cyanophenyl)amino]-3-oxopropanoic acid enhances polarity, as evidenced by IR absorption at 2228 cm⁻¹ .
  • Electron-Donating Groups (e.g., –OH, –OCH2CH3): The hydroxyl group in 3-((4-hydroxyphenyl)amino)propanoic acid derivatives facilitates hydrogen bonding, critical for antioxidant activity (e.g., radical scavenging) . The ethoxy group in the target compound balances hydrophobicity and metabolic stability, making it suitable for CNS-targeted prodrugs .
  • Bulky Substituents (e.g., Dibromo-isopropylphenoxy in KB2115): These groups enhance selectivity for thyroid β-receptors, reducing off-target effects. Crystalline forms of KB2115 improve bioavailability, with distinct XRD peaks at 2θ = 16.1 ± 0.2 and 24.2 ± 0.2 .

Biological Activity

3-[(4-Ethoxyphenyl)amino]-3-oxopropanoic acid is an organic compound with significant biological activity, characterized by its unique structural features. This article delves into its biological interactions, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H13NO4
  • Molar Mass : Approximately 223.23 g/mol
  • Structural Features : The compound consists of an ethoxyphenyl group attached to an amino group, which is further linked to an oxopropanoic acid moiety.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including antioxidant and anticancer properties. Its interactions with various biological targets suggest potential therapeutic applications in microbiology and pharmacology.

Antioxidant Properties

The compound has demonstrated notable antioxidant activity, which is critical for mitigating oxidative stress in biological systems. This activity is often assessed using methods such as the DPPH radical scavenging assay. Studies have shown that derivatives of this compound can effectively neutralize free radicals, thus preventing cellular damage.

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. It has been tested against various cancer cell lines, revealing cytotoxic effects that warrant further investigation. The specific mechanisms by which this compound induces apoptosis in cancer cells remain an area of ongoing research.

Interaction Studies

Interaction studies have highlighted the compound's ability to bind with various biological targets, potentially influencing enzyme activities and receptor interactions. These interactions are crucial for understanding its pharmacological potential and safety profile.

Case Study 1: Antimicrobial Activity

A study focused on the antimicrobial efficacy of derivatives of this compound revealed substantial activity against Candida auris , with minimum inhibitory concentrations (MICs) ranging from 0.5 to 64 µg/mL. This suggests a promising avenue for developing antifungal agents based on this compound's structure .

Case Study 2: Antioxidant Screening

In antioxidant screening using the DPPH assay, certain derivatives exhibited significant radical scavenging activity. The results indicated that modifications to the ethoxyphenyl group could enhance antioxidant efficacy, suggesting a structure-activity relationship that could be exploited in drug design .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
3-Amino-4-methoxyacetanilideC10H13N1O2Contains a methoxy group instead of ethoxy
4-Methoxyphenylboronic acidC7H9B1O4Has a boronic acid moiety instead of an amino group
3-Amino-3-Oxopropanoic AcidC5H7N1O3Lacks the ethoxyphenyl group

The comparative analysis highlights the unique structural characteristics of this compound that contribute to its distinct biological activities compared to structurally similar compounds.

Q & A

Q. What are the common synthetic routes for 3-[(4-Ethoxyphenyl)amino]-3-oxopropanoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via condensation reactions between 4-ethoxyaniline and β-keto acid derivatives. A typical approach involves:

  • Step 1: Reacting 4-ethoxyaniline with methyl acrylate in a polar solvent (e.g., 2-propanol or water) under reflux to form an intermediate ester .
  • Step 2: Hydrolysis of the ester under acidic or basic conditions to yield the final carboxylic acid.
    Key factors affecting yield and purity include:
  • Solvent choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
  • Temperature: Reflux conditions (80–100°C) improve reaction kinetics but may require inert atmospheres to prevent oxidation.
  • Catalysts: Lewis acids (e.g., AlCl₃) can accelerate condensation but may introduce metal impurities requiring post-reaction chelation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: A singlet at δ 2.8–3.2 ppm (methylene protons adjacent to the carbonyl), a triplet for the ethoxy group (δ 1.3–1.4 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂), and aromatic protons (δ 6.7–7.2 ppm) .
    • ¹³C NMR: Peaks at ~170 ppm (carboxylic acid C=O), ~165 ppm (amide C=O), and ~63 ppm (ethoxy OCH₂) .
  • IR Spectroscopy: Strong absorbance at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch of amide) .
  • Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ with m/z matching the molecular formula (C₁₁H₁₃NO₄, calculated 235.0845) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields or impurities observed in initial reactions?

Methodological Answer: To address low yields (<40%) or impurities (e.g., unreacted aniline or byproducts):

  • Design of Experiments (DoE): Use factorial design to test variables like molar ratios (amine:β-keto acid), solvent polarity, and reaction time .
  • Catalyst Screening: Test alternative catalysts (e.g., H₂SO₄ vs. p-TsOH) to improve regioselectivity.
  • Purification Strategies: Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product .
  • In Situ Monitoring: Use TLC or HPLC to track reaction progress and identify side products early .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies (e.g., variable IC₅₀ values)?

Methodological Answer: Contradictions in bioactivity data (e.g., antimicrobial IC₅₀ discrepancies) may arise from:

  • Assay Variability: Standardize protocols (e.g., CLSI guidelines for MIC testing) and use reference strains (e.g., E. coli ATCC 25922) .
  • Compound Stability: Test degradation under assay conditions (pH, temperature) via HPLC.
  • Synergistic Effects: Evaluate interactions with adjuvants (e.g., β-lactamase inhibitors) using checkerboard assays .
  • Control Experiments: Include positive controls (e.g., ciprofloxacin) and verify solvent effects (DMSO vs. water) .

Q. How can computational chemistry be integrated into experimental design to predict reactivity or interactions with biological targets?

Methodological Answer:

  • Quantum Chemical Calculations: Use DFT (e.g., B3LYP/6-31G*) to model transition states and predict reaction pathways for synthesis optimization .
  • Molecular Docking: Dock the compound into target enzymes (e.g., dihydrofolate reductase) using AutoDock Vina to identify binding modes and affinity .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes in physiological conditions .

Q. What methodologies are used to establish structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

  • Substituent Variation: Synthesize derivatives with modified ethoxy groups (e.g., halogenation at the phenyl ring) and test bioactivity .
  • Pharmacophore Mapping: Identify critical functional groups (e.g., amide bond, carboxylic acid) using MOE or Schrödinger’s Phase .
  • QSAR Modeling: Build regression models correlating logP, polar surface area, and Hammett constants with activity data .
  • Enzyme Inhibition Assays: Measure IC₅₀ against target enzymes (e.g., topoisomerase IV) to link structural features to mechanism .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(4-Ethoxyphenyl)amino]-3-oxopropanoic acid
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3-[(4-Ethoxyphenyl)amino]-3-oxopropanoic acid

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